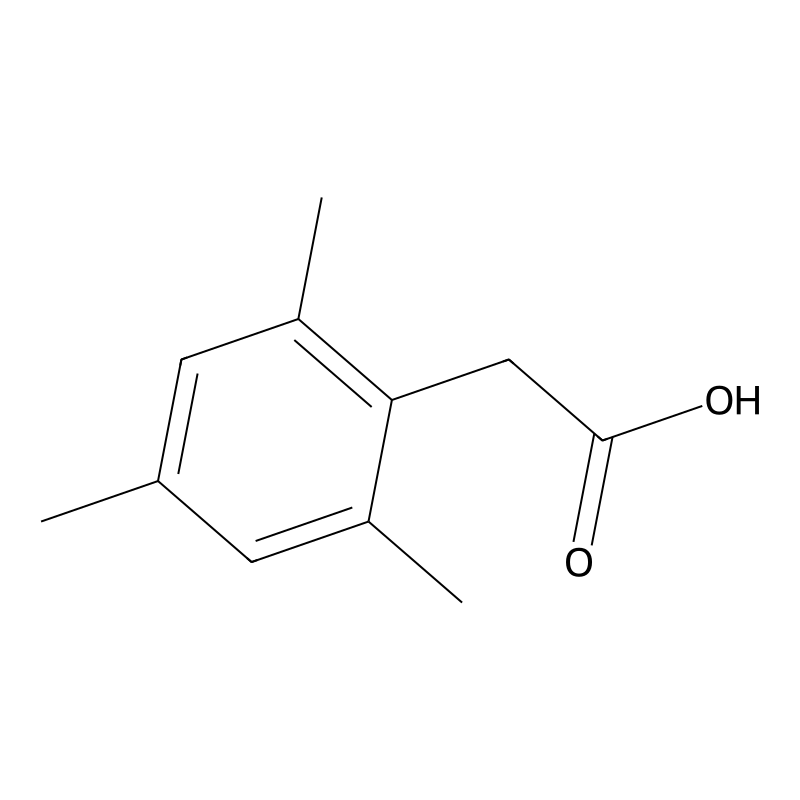

Mesitylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Production of Lactic Acid

Scientific Field: Environmental Science and Bio/Technology

Results or Outcomes: The outcome of this process is the production of lactic acid, which has wide industrial applicability in food and non-food industries.

Synthesis of Modified Nucleic Acids (XNAs)

Production of Polylactic Acid (PLA)

Scientific Field: Biotechnology and Material Science

Application Summary: Mesitylacetic acid may be involved in the production of polylactic acid (PLA), a biodegradable and environmentally friendly polymer.

Results or Outcomes: The outcome of this process is the production of PLA, which has significant roles in drug delivery, implants, and tissue engineering.

One-Pot Conversion of Acetone into Mesitylene

Scientific Field: Organic Chemistry

Application Summary: Mesitylacetic acid may be used in the one-pot conversion of acetone into mesitylene.

Results or Outcomes: The outcome of this process is the production of mesitylene.

Mesitylacetic acid, also known as 2,4,6-trimethyl-3-pentenoic acid, is an organic compound with the molecular formula and a molecular weight of approximately 182.26 g/mol. It is characterized by its branched structure, which includes three methyl groups attached to a central carbon atom adjacent to a carboxylic acid functional group. This compound is typically found in a colorless liquid form and has applications in various chemical syntheses and as an intermediate in organic chemistry.

Currently, there is no significant research exploring the specific mechanism of action of mesitylacetic acid in biological systems.

- Limited data: Information on the specific hazards associated with mesitylacetic acid is limited. However, as a general precaution, it is recommended to handle it with standard laboratory safety practices, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

Further Research

Mesitylacetic acid remains a relatively understudied compound. Future research could explore its potential applications in various fields, including:

- Organic synthesis: As a precursor for the synthesis of more complex molecules with desired properties [].

- Materials science: As a functional group in the development of novel materials [].

- Biological studies: Investigating its potential interactions with biological systems and its possible bioactivity.

- Esterification: Mesitylacetic acid can react with alcohols to form esters. This reaction typically requires an acid catalyst and involves the removal of water.

- Decarboxylation: Under certain conditions, mesitylacetic acid can lose carbon dioxide, leading to the formation of smaller alkylated compounds.

- Condensation Reactions: The compound can undergo condensation with various reagents, leading to complex structures used in pharmaceuticals and agrochemicals.

Several methods for synthesizing mesitylacetic acid have been documented:

- From 2,4,6-trimethylbenzaldehyde: A novel green method involves converting 2,4,6-trimethylbenzaldehyde via α-hydroxy mesitylacetic acid intermediates .

- Multi-step synthesis: A common laboratory synthesis involves multiple steps starting from simpler precursors such as 2,4,6-trimethylphenylacetonitrile .

- Condensation reactions: Mesitylacetic acid can also be synthesized through condensation reactions involving ketones and aldehydes under acidic or basic conditions .

- Hydrolysis of esters: The hydrolysis of corresponding esters under acidic conditions is another pathway for obtaining mesitylacetic acid .

Mesitylacetic acid finds utility in various fields:

- Chemical Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Flavoring and Fragrance: Due to its unique odor profile, mesitylacetic acid is used in the formulation of certain flavors and fragrances.

- Polymer Chemistry: It can act as a monomer or additive in the production of polymers and resins.

Studies on the interactions of mesitylacetic acid with other compounds have revealed its potential to form complexes that enhance solubility and stability in various formulations. Research into its interaction with biological macromolecules is ongoing to better understand its mechanism of action and potential therapeutic applications.

Mesitylacetic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 2-Mesityl propionic acid | Contains a propionic group instead of a pentenoic group | |

| 3-Methyl-2-pentenoic acid | Simpler structure with fewer methyl substitutions | |

| 2,4-Dimethyl-3-pentenoic acid | Lacks one methyl group compared to mesitylacetic acid | |

| 3-Pentenoic acid | Basic structure without additional methyl groups |

Mesitylacetic acid's unique combination of three methyl groups adjacent to a carboxylic group distinguishes it from these similar compounds, influencing its reactivity and applications in organic synthesis.

Molecular Formula and Structural Features

Mesitylacetic acid, systematically named 2-(2,4,6-trimethylphenyl)acetic acid, possesses the molecular formula C₁₁H₁₄O₂ with a molecular weight of 178.23 grams per mole [1] [2]. The compound is characterized by its Chemical Abstracts Service registry number 4408-60-0 and is represented by the International Union of Pure and Applied Chemistry name 2-(2,4,6-trimethylphenyl)acetic acid [1] [3].

The structural architecture of mesitylacetic acid features a distinctive mesityl group, which consists of a 2,4,6-trimethylphenyl moiety, covalently bonded to an acetic acid functional group [4]. The mesityl group exhibits three methyl substituents positioned symmetrically around the benzene ring at the 2, 4, and 6 positions, creating a sterically hindered aromatic system [5]. The acetic acid portion contains the characteristic carboxyl group (-COOH) attached via a methylene bridge to the aromatic ring [6].

The compound's Simplified Molecular Input Line Entry System representation is CC1=CC(=C(C(=C1)C)CC(=O)O)C, which clearly illustrates the connectivity between the trimethylbenzene ring and the acetic acid moiety [1] [3]. The International Chemical Identifier key for mesitylacetic acid is CQWMQAKKAHTCSC-UHFFFAOYSA-N, providing a unique identifier for computational and database applications [1] [6].

Physicochemical Properties

Melting and Boiling Points

The physical properties of mesitylacetic acid include specific values for density and refractive index that are characteristic of aromatic carboxylic acid compounds. The density has been reported as 1.0292 grams per cubic centimeter, representing a rough estimate based on computational methods [7] [13]. Alternative values cite the density as 1.076 grams per cubic centimeter [8], indicating some variation depending on measurement conditions and calculation methods.

| Property | Value | Source |

|---|---|---|

| Density | 1.0292 g/cm³ | [7] [13] |

| Density | 1.076 g/cm³ | [8] |

| Refractive Index | 1.5090 (estimated) | [7] [13] |

| Refractive Index | 1.538 | [10] |

The refractive index of mesitylacetic acid has been estimated at 1.5090 [7] [13], with an alternative value of 1.538 reported in other sources [10]. These values are consistent with aromatic organic compounds and reflect the electronic properties of the conjugated aromatic system combined with the carboxyl functionality.

Crystallographic Analysis

Comprehensive crystallographic analysis of mesitylacetic acid has been conducted using single-crystal X-ray diffraction techniques, providing detailed insights into the molecular geometry and crystal packing arrangements [14] [15]. The compound crystallizes in the monoclinic crystal system with the space group P2₁/c, a common crystallographic arrangement for organic molecules [15].

The crystallographic unit cell parameters have been precisely determined as follows: a = 8.2312(16) Å, b = 15.366(3) Å, c = 7.5708(15) Å, with a monoclinic angle β = 92.74(3)° [14] [15]. The unit cell volume is 956.4(3) ų, containing four molecules per unit cell (Z = 4) [15]. The calculated density from crystallographic data is 1.238 Mg/m³ [15].

| Crystal Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.2312(16) Å |

| b | 15.366(3) Å |

| c | 7.5708(15) Å |

| β | 92.74(3)° |

| Volume | 956.4(3) ų |

| Z | 4 |

| Density | 1.238 Mg/m³ |

A critical structural feature revealed by crystallographic analysis is the dihedral angle between the carboxyl unit and the benzene ring, which measures 85.37(7)° [14] [16]. This nearly perpendicular orientation indicates minimal conjugation between the aromatic ring and the carboxyl group, suggesting that the electronic properties of these two moieties remain largely independent [14].

The crystal packing arrangement demonstrates that molecules are linked into inversion dimers through pairs of oxygen-hydrogen...oxygen hydrogen bonds [14] [16]. The hydrogen bonding geometry shows O2—H2⋯O1 interactions with an O⋯O distance of 2.6564(15) Å and a nearly linear arrangement with an angle of 177° [14]. This dimeric association is characteristic of carboxylic acids and contributes significantly to the stability of the crystalline structure.

Dipole Moment and Molecular Interactions

The dipole moment and molecular interaction characteristics of mesitylacetic acid arise from the presence of polar functional groups within an otherwise largely non-polar molecular framework. Carboxylic acids inherently possess significant dipole moments due to the highly polar carbon-oxygen double bond and the oxygen-hydrogen bond within the carboxyl group [17] [18]. These polar bonds create a net dipole moment that influences the compound's physical properties and intermolecular interactions [17].

The predicted acid dissociation constant (pKa) for mesitylacetic acid is 4.40 ± 0.10 [13], indicating moderate acidity typical of aromatic carboxylic acids. This value reflects the compound's ability to donate protons in aqueous solution and influences its behavior in acid-base equilibria [19]. The electron-donating nature of the methyl groups in the mesityl ring slightly decreases the acidity compared to simple carboxylic acids, as these substituents increase electron density on the aromatic ring [5].

Hydrogen bonding represents the primary intermolecular interaction governing the physical properties of mesitylacetic acid. The carboxyl group can participate in both hydrogen bond donation through the hydroxyl hydrogen and hydrogen bond acceptance through both oxygen atoms [18] [11]. In the liquid state, carboxylic acid molecules typically form dimeric pairs through complementary hydrogen bonding, where each molecule simultaneously acts as both donor and acceptor [11].

| Interaction Type | Description | Impact |

|---|---|---|

| Hydrogen Bonding | O-H⋯O interactions | Elevated boiling point, crystal stability |

| Dipole-Dipole | Polar carboxyl interactions | Molecular orientation, solubility |

| Van der Waals | Aromatic ring interactions | Crystal packing, density |

The synthesis of mesitylacetic acid through classical methodologies represents foundational approaches that have been extensively studied and optimized over decades. These pathways rely on well-established chemical transformations and provide reliable routes to the target compound.

Synthesis from Mesitylene

The most widely employed classical route begins with mesitylene (1,3,5-trimethylbenzene) as the starting material. This approach involves a multi-step sequence that transforms the aromatic hydrocarbon into the desired carboxylic acid derivative [1] [2].

The initial step involves the chloromethylation of mesitylene using formaldehyde and concentrated hydrochloric acid in the presence of zinc chloride as a catalyst. In a typical procedure, mesitylene (200 grams, 1.66 moles) is treated with concentrated hydrochloric acid (1 liter) and formaldehyde solution (63 milliliters, 37% concentration) at 55°C for 5.5 hours. An additional portion of formaldehyde (63 milliliters) is added at the halfway point to ensure complete conversion. The reaction produces α-chloroisodurene with yields ranging from 55-61%, corresponding to 155-170 grams of product that solidifies to a crystalline mass with a melting point of 37°C [1].

The mechanism proceeds through the formation of chloromethyl cation intermediates generated from the reaction of formaldehyde with hydrogen chloride. The zinc chloride catalyst facilitates the electrophilic aromatic substitution by coordinating with the chlorine atom and enhancing the electrophilicity of the chloromethyl group [3] [4].

Following chloromethylation, the α-chloroisodurene undergoes cyanation using sodium cyanide in an ethanol-water mixture. This nucleophilic substitution reaction converts the chloromethyl group to an acetonitrile functionality, yielding mesitylacetonitrile in 89-93% yield [1]. The reaction conditions involve heating the mixture at reflux temperature for 3 hours, with the cyanide anion displacing the chloride to form the nitrile intermediate.

Formaldehyde Chloromethylation Approach

The formaldehyde chloromethylation approach represents a direct method for introducing the chloromethyl group onto the mesitylene ring system. This method has been refined to achieve optimal yields and selectivity under controlled conditions [3] [5].

The chloromethylation reaction involves the treatment of mesitylene with formaldehyde and hydrogen chloride gas in the presence of zinc chloride catalyst. The reaction proceeds through the formation of an intermediate complex between formaldehyde and hydrogen chloride, which generates the active chloromethylating species. The mechanism involves the protonation of formaldehyde by hydrogen chloride, followed by the formation of a chloromethyl cation that attacks the electron-rich aromatic ring [6] .

Industrial applications of this approach have demonstrated the feasibility of scaling the reaction to produce substantial quantities of the intermediate α-chloroisodurene. The process parameters include temperature control at 55°C, efficient mixing to ensure homogeneous reaction conditions, and careful monitoring of the reaction progress through analytical techniques [3].

The selectivity of the chloromethylation reaction is influenced by the electron-donating methyl groups on the mesitylene ring, which activate the aromatic system toward electrophilic substitution. The regioselectivity favors substitution at positions that are less sterically hindered, leading to the formation of the desired α-chloroisodurene isomer as the major product .

Mesitylacetonitrile Intermediate Formation

The conversion of mesitylacetonitrile to mesitylacetic acid represents the final step in the classical synthetic sequence. This transformation involves the hydrolysis of the nitrile functionality under acidic conditions to yield the target carboxylic acid [1] [2].

The hydrolysis reaction is typically conducted using concentrated sulfuric acid at elevated temperatures. In a standard procedure, mesitylacetonitrile (127 grams, 0.80 mole) is added to a mixture of water (900 milliliters) and concentrated sulfuric acid (750 milliliters) that has been cooled to approximately 50°C. The reaction mixture is then heated under reflux conditions with mechanical stirring for 6 hours [1].

During the hydrolysis process, the nitrile group is initially protonated by the sulfuric acid, forming an iminium ion intermediate. This intermediate undergoes nucleophilic attack by water molecules, leading to the formation of an amide intermediate that is subsequently hydrolyzed to yield the carboxylic acid and ammonium bisulfate [1].

The reaction proceeds with excellent yield, typically producing 87% of the theoretical amount of mesitylacetic acid. The product precipitates from the reaction mixture as a large amount of crystalline material, which is collected by filtration and purified through recrystallization from dilute alcohol or petroleum ether. The purified mesitylacetic acid exhibits a melting point of 167-168°C [1].

Modern Synthetic Strategies

Contemporary approaches to mesitylacetic acid synthesis emphasize efficiency, selectivity, and environmental considerations. These modern strategies incorporate advanced catalytic systems, improved reaction conditions, and sustainable methodologies.

Green Chemistry Approaches

The implementation of green chemistry principles in mesitylacetic acid synthesis has led to the development of more environmentally benign processes. These approaches focus on reducing waste generation, minimizing the use of hazardous reagents, and improving overall process efficiency [8] [9].

Recent advances in sustainable synthesis have explored the use of bio-based solvents as alternatives to traditional organic solvents. These environmentally friendly solvents, derived from renewable resources, offer comparable performance while reducing the environmental impact of synthetic processes [10] [11]. The application of such solvents in mesitylacetic acid synthesis has shown promising results in maintaining high yields while improving the safety profile of the reaction.

The development of catalytic systems that operate under milder conditions represents another significant advancement in green chemistry approaches. These systems reduce energy consumption and minimize the formation of byproducts, leading to more efficient and sustainable synthetic routes [9].

Process intensification techniques, including continuous flow reactors and automated synthesis platforms, have been integrated into modern synthetic strategies. These technologies enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety through reduced handling of hazardous materials [12].

Oxidation of 2,4,6-Trimethylbenzaldehyde

The oxidation of 2,4,6-trimethylbenzaldehyde (mesitaldehyde) to mesitylacetic acid represents a modern synthetic strategy that offers high selectivity and good yields under controlled conditions [13] .

Mesitaldehyde can be synthesized through various methods, including the oxidation of mesitylene using chromium trioxide or potassium permanganate, followed by purification steps to isolate the aldehyde. The compound is characterized by its colorless appearance and characteristic odor, with a melting point of 11°C and specific gravity of 1.02 [15].

The oxidation of mesitaldehyde to the corresponding carboxylic acid can be achieved using several oxidizing agents. Potassium permanganate under phase transfer catalysis conditions has been demonstrated to be particularly effective for this transformation. The reaction typically proceeds with high yields (>90%) and produces benzoic acid derivatives with excellent purity [16] [17].

The mechanistic pathway involves the initial formation of a benzoyl radical through hydrogen atom abstraction from the aldehyde group. This radical intermediate subsequently reacts with molecular oxygen to form benzoylperoxy radicals, which then react with additional aldehyde molecules to generate perbenzoic acid. The perbenzoic acid undergoes a Baeyer-Villiger-type oxidation to yield the final carboxylic acid product [18].

Modern oxidation protocols have been developed that utilize environmentally friendly oxidants and reaction conditions. These include the use of hydrogen peroxide in combination with metal catalysts, which provide efficient oxidation while minimizing the generation of toxic byproducts [19].

Industrial Production Methods

Industrial production of mesitylacetic acid requires consideration of economic factors, scalability, and regulatory requirements. Current industrial processes are based on optimized versions of the classical synthetic routes, with modifications to improve efficiency and reduce costs [20].

The preferred industrial route follows the sequence: mesitylene → chloromethylation → cyanation → hydrolysis. This multi-step process has been optimized for large-scale production, with typical yields of 70-85% overall. The process utilizes readily available raw materials and well-established unit operations, making it economically viable for commercial production [20].

A typical industrial process involves the continuous oxidation of mesitylene in the presence of a cobalt catalyst dissolved in a lower carboxylic acid medium. The reaction is conducted at temperatures ranging from 80-160°C under oxygen pressure, with the process designed to maintain steady-state conditions for consistent product quality [20].

The process includes several key features: continuous feeding of reactants, efficient heat removal, catalyst recovery and recycling, and product purification through crystallization. The final product meets industrial specifications with purity levels of 97-98% and consistent physical properties [20].

Quality control measures include regular monitoring of reaction parameters, analytical testing of intermediate and final products, and compliance with environmental regulations. The industrial process has been demonstrated on scales ranging from multi-kilogram to ton quantities, with proven scalability for larger production requirements [21].

Retrosynthetic Analysis and Strategic Planning

Retrosynthetic analysis provides a systematic approach to planning the synthesis of mesitylacetic acid by working backwards from the target molecule to identify suitable starting materials and synthetic transformations [22] [23].

The retrosynthetic disconnection of mesitylacetic acid can be approached through several strategic pathways. The most common disconnection involves breaking the bond between the acetic acid moiety and the mesityl ring, leading to the identification of mesitylene as a key starting material and an acetyl equivalent as the coupling partner [24] [25].

An alternative disconnection strategy focuses on the aromatic substitution approach, where the mesityl group and acetic acid components are treated as separate synthetic building blocks. This approach enables the exploration of Friedel-Crafts acylation reactions and related transformations for constructing the target molecule [24].

Functional group interconversion analysis reveals the relationship between the carboxylic acid functionality and other functional groups such as nitriles, esters, and aldehydes. This analysis guides the selection of appropriate synthetic equivalents and reaction conditions for each transformation step [26].

The strategic planning process considers factors such as regioselectivity, reaction compatibility, and overall synthetic efficiency. The steric environment around the mesityl ring influences the choice of reagents and reaction conditions, particularly for electrophilic aromatic substitution reactions [24].

Modern retrosynthetic planning increasingly incorporates computational tools and databases to evaluate synthetic routes and predict reaction outcomes. These tools enable chemists to compare alternative synthetic strategies and optimize reaction sequences for maximum efficiency [27] [23].

The convergent synthesis approach, where multiple synthetic intermediates are prepared independently and then combined in a final coupling step, offers advantages in terms of efficiency and scalability. This strategy is particularly valuable for industrial applications where parallel processing can reduce overall production time [28].

XLogP3

GHS Hazard Statements

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant